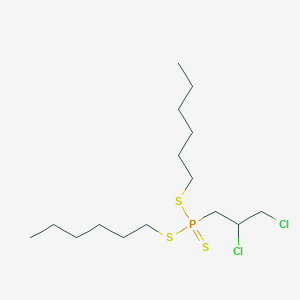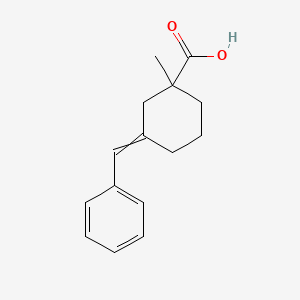
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a benzylidene group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-1-methylcyclohexane-1-carboxylic acid typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, benzaldehyde and 1-methylcyclohexane-1-carboxylic acid are used as starting materials. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed to facilitate the condensation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory preparation but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and efficient separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 3-Benzylidene-1-methylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The benzylidene group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-cyclohexanecarboxylic acid: Similar structure but lacks the benzylidene group.
1-Methylcyclohexane-1-carboxylic acid: Similar structure but lacks the benzylidene group.
Uniqueness
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid is unique due to the presence of both the benzylidene and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
62701-55-7 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
3-benzylidene-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c1-15(14(16)17)9-5-8-13(11-15)10-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,16,17) |
Clave InChI |
UJCZIQVMXDTKRM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=CC2=CC=CC=C2)C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
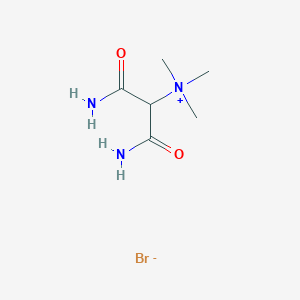
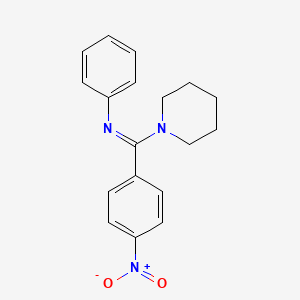
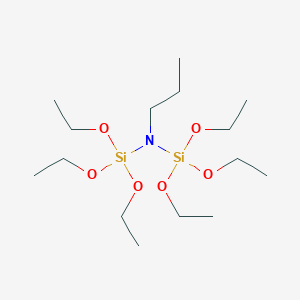

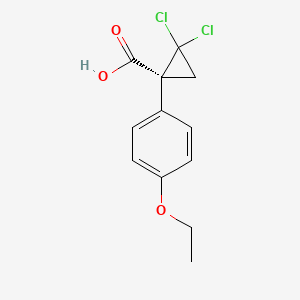


![2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14511242.png)
![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)

![N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine](/img/structure/B14511258.png)
